![molecular formula C25H24N2O5S B2411739 (E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 154867-09-1](/img/structure/B2411739.png)
(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H24N2O5S and its molecular weight is 464.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Activities
A study by Maddila et al. (2012) synthesized a new series of derivatives structurally related to the compound of interest. These compounds were characterized using various analytical techniques and screened for in vitro antioxidant activity, including hydrogen peroxide scavenging, nitric oxide radical scavenging, and lipid peroxidation inhibitory activity. Additionally, the antibacterial and antifungal potentials against organisms like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger were evaluated, demonstrating significant biological activities (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).
Molecular Docking and Dynamics Simulations
Research by Smitha et al. (2021) and Sheena Mary et al. (2021) involved detailed Density Functional Theory (DFT) structural, reactivity studies, and molecular docking simulations of derivatives akin to the target compound. These studies aimed to understand the interaction between the receptor and inhibitor ligand drugs, suggesting promising drug candidates for selected inhibitors based on docking binding affinities and the formation of a significant number of hydrogen bonds (Smitha, Mary, Serdaroğlu, Chowdhury, Rana, Umamahesvari, Sarojini, Mohan, & Pavithran, 2021); (Sheena Mary, Shyma Mary, Serdaroğlu, Kaya, Sarojini, Umamahesvari, & Mohan, 2021).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of novel derivatives, exploring their chemical properties and potential biological activities. For instance, Zeng et al. (2018) described the synthesis of novel compounds through 1,3-dipolar cycloaddition reactions, providing insights into the structural features and potential applications of these molecules (Zeng, Ren, Fu, & Li, 2018).
Anticancer Activity
Abdel-Motaal, Alanzy, and Asem (2020) evaluated the anticancer activity of new heterocycles utilizing thiophene-incorporated thioureido substituents as precursors, which include derivatives of the compound . Their research highlighted potent activity against the colon HCT-116 human cancer cell line, indicating the potential of these compounds in anticancer applications (Abdel-Motaal, Alanzy, & Asem, 2020).
Anti-inflammatory and Antinociceptive Activities
Alam et al. (2010) designed and synthesized a new series of thiazolo[3,2-a]pyrimidine derivatives, assessing their anti-inflammatory and antinociceptive activities. Their findings highlighted compounds with significant activities and lower ulcerogenic potential, showcasing the therapeutic promise of such derivatives (Alam, Khan, Siddiqui, & Ahsan, 2010).
Propriétés
IUPAC Name |
ethyl (2E)-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-5-32-24(29)21-15(2)26-25-27(22(21)17-8-12-19(31-4)13-9-17)23(28)20(33-25)14-16-6-10-18(30-3)11-7-16/h6-14,22H,5H2,1-4H3/b20-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRJIWVZYAZJKR-XSFVSMFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)

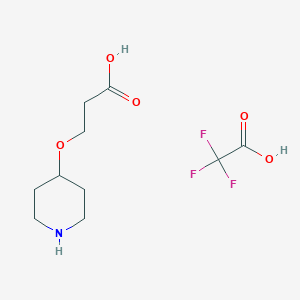
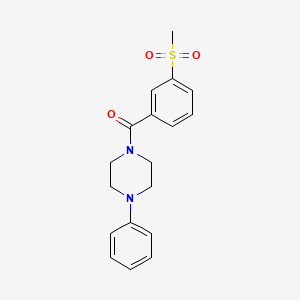
![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)
![1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2411665.png)
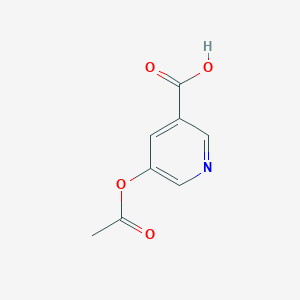
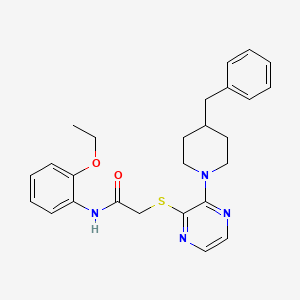
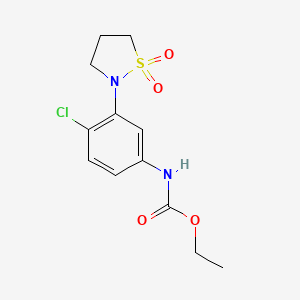
![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)

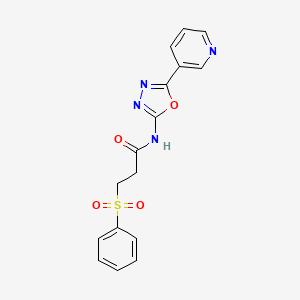
![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)